molecular formula C20H18F3NO3 B11609944 2,2,2-trifluoro-1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}ethanone

Cat. No.: B11609944
M. Wt: 377.4 g/mol
InChI Key: KWKVFSCXEMZKSO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}ethan-1-one is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a methoxyphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}ethan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenoxypropyl Group: This step involves the reaction of the indole derivative with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used to study the interactions of trifluoromethyl-containing compounds with biological systems, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the indole moiety can interact with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A simpler compound with a trifluoromethyl group and an amine group.

    2,2,2-Trifluoro-1-methoxyethanol: Contains a trifluoromethyl group and a methoxy group.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Features a trifluoromethyl group and a trifluoromethanesulfonate group.

Uniqueness

2,2,2-Trifluoro-1-{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}ethan-1-one is unique due to its combination of a trifluoromethyl group, an indole moiety, and a methoxyphenoxypropyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3NO3

Molecular Weight

377.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]ethanone

InChI

InChI=1S/C20H18F3NO3/c1-26-17-9-4-5-10-18(17)27-12-6-11-24-13-15(19(25)20(21,22)23)14-7-2-3-8-16(14)24/h2-5,7-10,13H,6,11-12H2,1H3

InChI Key

KWKVFSCXEMZKSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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